azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate

Catalog No.
S3381714
CAS No.
1246355-67-8
M.F
C6H18NO15P3
M. Wt
437.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohex...

CAS Number

1246355-67-8

Product Name

azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate

IUPAC Name

azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate

Molecular Formula

C6H18NO15P3

Molecular Weight

437.13 g/mol

InChI

InChI=1S/C6H15O15P3.H3N/c7-1-4(19-22(10,11)12)2(8)6(21-24(16,17)18)3(9)5(1)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3

InChI Key

PPYVEVMSZNJVQC-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N

Chemical Identity:

myo-Inositol, 1,3,5-tris(dihydrogen phosphate), ammonium salt (1:3), also known as D-myo-inositol 1,3,5-trisphosphate (IP3), is a signaling molecule found in various cell types. It is a specific isomer of inositol trisphosphate, with phosphate groups attached at the 1, 3, and 5 positions of the myo-inositol ring.

Source

IP3 is naturally produced within cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C enzymes.

Function in Cell Signaling:

IP3 plays a crucial role in various cellular processes, acting as a second messenger. Upon its formation, IP3 binds to specific receptors on the endoplasmic reticulum (ER) membrane, triggering the release of calcium ions (Ca2+) stored within the ER lumen. This increase in cytosolic Ca2+ concentration further activates various downstream signaling pathways involved in diverse cellular functions, including:

  • Muscle contraction: In muscle cells, Ca2+ influx triggers the release of stored calcium from the sarcoplasmic reticulum, leading to muscle fiber contraction.
  • Secretion: In secretory cells, Ca2+ promotes the fusion of secretory vesicles with the plasma membrane, resulting in the release of hormones, neurotransmitters, and other secretory products.
  • Cell proliferation and differentiation: Ca2+ signaling plays a complex role in regulating cell proliferation and differentiation, affecting various cellular processes like gene expression and cell cycle progression.

Research Applications:

Due to its involvement in various signaling pathways, IP3 is a valuable research tool for investigating cellular processes and their potential dysregulation in various diseases. Some key research applications of IP3 include:

  • Studying the mechanisms of cell signaling: Researchers utilize IP3 to understand the signal transduction pathways involved in different cellular responses. By manipulating IP3 levels or receptor activity, they can dissect the role of IP3 signaling in specific biological processes.
  • Investigating the role of IP3 in diseases: Altered IP3 signaling has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. Research using IP3 helps to elucidate its contribution to these diseases and identify potential therapeutic targets.
  • Developing diagnostic and therapeutic tools: The understanding of IP3 signaling pathways paves the way for the development of diagnostic tools to measure IP3 levels in various disease contexts. Additionally, it holds potential for the development of therapeutic strategies aimed at modulating IP3 signaling for disease treatment.

The compound azane; (2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate is a complex organic molecule that features multiple functional groups, including hydroxyl and phosphonate groups. This structure suggests significant potential for various chemical and biological interactions. The presence of both hydroxy and phosphonate groups indicates that this compound may exhibit unique properties in terms of solubility, reactivity, and biological activity.

Involving azane derivatives often include nucleophilic substitutions and esterifications due to the presence of reactive functional groups. For example, the hydroxyl groups can participate in dehydration reactions to form ethers or esters, while the phosphonate groups can undergo hydrolysis or react with nucleophiles to form phosphonates. The specific reactions for azane; (2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate would depend on the conditions and the presence of other reactants.

Azane compounds are known for their biological activity. The specific compound may exhibit properties such as antibacterial or antifungal activities due to the presence of hydroxyl and phosphonate moieties. These functional groups can interact with biological membranes or enzymes, potentially leading to therapeutic applications. Additionally, compounds with phosphonate groups are often studied for their role in biochemical pathways and as potential drugs.

The synthesis of azane; (2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate can be approached through several methods:

  • Phosphorylation: The introduction of phosphonate groups can be achieved through phosphorylation reactions using phosphorus oxychloride or related reagents.
  • Hydroxylation: Hydroxyl groups can be introduced via nucleophilic attack on suitable electrophiles.
  • Cyclization: The cyclohexyl structure may be formed through cyclization reactions involving suitable precursors.

These methods may require careful control of reaction conditions to achieve the desired product selectively.

The applications of azane; (2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate are likely diverse:

  • Agricultural Chemicals: Due to its potential biological activity, this compound may be explored as a pesticide or herbicide.
  • Pharmaceuticals: Its unique structure could make it a candidate for drug development targeting specific biological pathways.
  • Materials Science: The compound could be used in developing new materials with specific properties due to its functional groups.

Interaction studies involving azane; (2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate would focus on its reactivity with biological molecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action in biological systems and could involve techniques such as:

  • Affinity Chromatography: To study binding interactions with proteins.
  • NMR Spectroscopy: To analyze structural changes upon interaction with biomolecules.
  • In vitro Assays: To evaluate biological efficacy against pathogens or cancer cells.

Several compounds share structural similarities with azane; (2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Phosphoric AcidContains three hydroxyl groupsStrong acid used in fertilizers
Hydroxyethylidene Diphosphonic AcidTwo phosphonate groupsUsed as a chelating agent in water treatment
Aminophosphonic AcidsAmino group attached to phosphonic acidExhibits antibiotic properties
Cyclohexanol Phosphate EstersHydroxyl group on cyclohexane backboneUsed in plasticizers and surfactants

These compounds highlight the unique aspects of azane; (2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate by emphasizing its specific arrangement of functional groups and potential applications in various fields.

Dates

Modify: 2023-08-19

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